4-(Pyridin-4-yloxy)-benzenesulfonic acid

Description

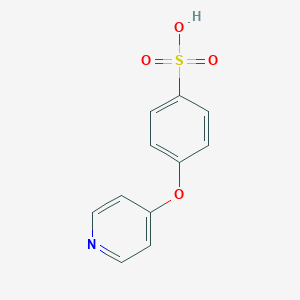

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-yloxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c13-17(14,15)11-3-1-9(2-4-11)16-10-5-7-12-8-6-10/h1-8H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVIGUWDUVUVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=NC=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375185 | |

| Record name | 4-[(Pyridin-4-yl)oxy]benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192329-80-9 | |

| Record name | 4-(4-Pyridinyloxy)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192329-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Pyridin-4-yl)oxy]benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 192329-80-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for 4-(Pyridin-4-yloxy)-benzenesulfonic acid and its Analogues

A common strategy involves first constructing the 4-phenoxypyridine core, followed by sulfonation of the phenyl ring. Alternatively, a pre-sulfonated benzene (B151609) derivative can be coupled with a suitable pyridine (B92270) precursor. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern on the final molecule, and the compatibility of functional groups with the reaction conditions of each step.

Precursor Synthesis and Functional Group Interconversions

The synthesis of the target compound relies on the availability of appropriately functionalized pyridine and benzene precursors. The preparation of these precursors often involves multi-step sequences and various functional group interconversions (FGIs). solubilityofthings.com FGIs are fundamental transformations that convert one functional group into another, enabling the construction of complex molecules from simpler starting materials. solubilityofthings.com These can include oxidation, reduction, substitution, addition, and elimination reactions. solubilityofthings.com

For the pyridine moiety, a key precursor is 4-hydroxypyridine (B47283). It's important to note that 4-hydroxypyridine exists in tautomeric equilibrium with pyridin-4(1H)-one. Other essential precursors include 4-halopyridines (e.g., 4-chloropyridine or 4-fluoropyridine), which can act as electrophiles in coupling reactions. The synthesis of highly substituted pyridine rings can be achieved through flexible multi-component reactions, such as the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids to form pyridin-4-ol derivatives. chim.it

For the benzene portion, precursors like 4-hydroxybenzenesulfonic acid or 4-halobenzenesulfonic acid are common starting points. The synthesis of these precursors may involve functional group interconversions. For example, a nitro group on an aromatic ring can be reduced to an amino group, which can then be transformed into a variety of other substituents. youtube.com Similarly, an acyl group can be installed via Friedel-Crafts acylation and later reduced to an alkyl group, a process that changes the electronic properties and directing effects of the substituent. youtube.com

Table 1: Key Precursors and Potential Interconversions

| Precursor Type | Example Compound | Role in Synthesis | Common Functional Group Interconversions |

|---|---|---|---|

| Pyridine (Nucleophile) | 4-Hydroxypyridine | Source of the pyridin-4-yloxy moiety | Tautomerization to pyridin-4(1H)-one |

| Pyridine (Electrophile) | 4-Chloropyridine | Source of the pyridine ring in coupling reactions | Synthesis from 4-hydroxypyridine using reagents like POCl₃ |

| Benzene (Nucleophile) | 4-Hydroxybenzenesulfonic acid | Provides the pre-sulfonated phenyl ring | Diazotization of aminobenzenesulfonic acid followed by hydrolysis |

| Benzene (Electrophile) | 4-Fluorobenzenesulfonic acid | Provides the pre-sulfonated phenyl ring for SNAr | Sulfonation of fluorobenzene |

| Unsulfonated Benzene | Phenol | Used to form the ether linkage prior to sulfonation | Conversion to phenoxide for Williamson synthesis |

Ether Linkage Formation Methodologies

The formation of the diaryl ether C-O bond is the cornerstone of the synthesis. Several methodologies exist, ranging from classical approaches to modern transition-metal-catalyzed reactions.

Williamson Ether Synthesis : This classic method involves the reaction of an alkoxide or phenoxide with an alkyl or aryl halide. masterorganicchemistry.com In the context of diaryl ethers, the reaction is an SN2 type nucleophilic substitution. masterorganicchemistry.com For the synthesis of this compound, this could involve the reaction of the sodium salt of 4-hydroxybenzenesulfonic acid with 4-chloropyridine. However, SN2 reactions on unactivated aryl halides often require harsh conditions and may suffer from low yields.

Nucleophilic Aromatic Substitution (SNAr) : This pathway is viable when one of the aromatic rings is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -SO₃H) positioned ortho or para to a good leaving group (typically a halide). For example, the reaction between 4-hydroxypyridine and an activated aryl halide like 4-fluorobenzenesulfonic acid can proceed under basic conditions. Microwave irradiation has been shown to accelerate SNAr-based diaryl ether syntheses.

Transition-Metal-Catalyzed Cross-Coupling : Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions for the formation of diaryl ethers, as they offer milder conditions and broader substrate scope.

Ullmann Condensation : This is a copper-catalyzed reaction between a phenol and an aryl halide. Traditional Ullmann conditions required high temperatures, but modern variations use ligands such as N,N-dimethylglycine, which allows the reaction to proceed at lower temperatures (e.g., 90°C). organic-chemistry.org

Buchwald-Hartwig C-O Coupling : This palladium-catalyzed reaction is a highly versatile method for forming C-O bonds between aryl halides/triflates and alcohols/phenols. organic-chemistry.org The scope of this reaction has been significantly improved by the development of specialized phosphine ligands, allowing for the coupling of even electron-deficient aryl halides. organic-chemistry.org

Sulfonation Reactions and Modifications

The introduction of the sulfonic acid (-SO₃H) group onto the benzene ring is a key functionalization step. This is typically achieved through electrophilic aromatic substitution.

Direct Sulfonation : This method involves treating the aromatic substrate, in this case, 4-phenoxypyridine, with a strong sulfonating agent. Common reagents include concentrated sulfuric acid (H₂SO₄), fuming sulfuric acid (oleum, a solution of SO₃ in H₂SO₄), or chlorosulfonic acid (ClSO₃H). The pyridin-4-yloxy group is an ortho, para-director. Since the para position is occupied by the ether linkage, sulfonation is expected to occur primarily at the ortho positions. To obtain the para-sulfonated product, it is synthetically more efficient to start with a benzene ring that is already sulfonated at the desired position before forming the ether bond.

Sulfonylation and Hydrolysis : An alternative route involves reacting the aromatic compound with a sulfonyl halide, such as benzenesulfonyl chloride, in the presence of a Lewis acid. libretexts.org The resulting sulfone or sulfonate ester can then be manipulated or hydrolyzed to yield the sulfonic acid. Sulfonyl chlorides themselves are reactive intermediates that readily react with nucleophiles. libretexts.org

Advanced Reaction Conditions and Catalytic Approaches in Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for constructing molecules like this compound. These advancements primarily concern the optimization of reaction parameters and the application of novel catalytic systems.

Optimized Reaction Parameters

The success of modern synthetic methods, particularly metal-catalyzed cross-coupling reactions for diaryl ether formation, hinges on the careful optimization of several parameters.

Solvent : The choice of solvent can dramatically influence reaction rates and yields. Polar aprotic solvents like DMF, DMSO, or dioxane are commonly used for cross-coupling reactions.

Base : A base is required to deprotonate the phenol precursor and to neutralize the acid generated during the reaction. The choice of base is critical; common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and organic bases (e.g., DBU). In the synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives, cesium carbonate (Cs₂CO₃) was used in DMF for the ether-forming step. nih.gov

Temperature : While modern catalytic systems have enabled lower reaction temperatures compared to classical methods, heat is often still required to drive the reaction to completion. Reaction temperatures can range from room temperature to over 100°C depending on the specific catalyst and substrates.

Atmosphere : Many catalysts, particularly palladium(0) species, are sensitive to air. Therefore, these reactions are often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Application of Modern Catalysis in Synthetic Pathways

The development of sophisticated catalysts has revolutionized the synthesis of diaryl ethers. These catalysts offer higher yields, tolerate a wider range of functional groups, and operate under milder conditions. researchgate.net

Palladium Catalysis : Palladium-based systems are among the most powerful tools for C-O cross-coupling. nih.gov The effectiveness of the catalyst is highly dependent on the choice of ligand. For example, a Pd(NIXANTPHOS)-based catalyst has been used for the arylation of 4-pyridylmethyl ethers. nih.gov Buchwald-Hartwig C-O coupling protocols utilize bulky, electron-rich phosphine ligands to facilitate the key reductive elimination step that forms the C-O bond. organic-chemistry.org

Copper Catalysis : Copper-catalyzed reactions represent a more economical alternative to palladium. researchgate.net Novel bimetallic catalysts, such as CuMoO₄, have been developed for Csp²-O cross-coupling reactions, demonstrating good functional group tolerance. researchgate.net The Chan-Lam coupling, which uses copper to catalyze the reaction between boronic acids and phenols, is another mild and efficient method for diaryl ether synthesis. organic-chemistry.org

Nickel Catalysis : Nickel catalysts are also emerging as cost-effective alternatives for cross-coupling reactions. researchgate.net For instance, a NiCl₂(PPh₃)₂ system with a weak base (KHCO₃) has been reported for coupling heterocyclic alcohols with aryl bromides bearing electron-withdrawing groups. researchgate.net The combination of photoredox catalysis with nickel has enabled the formation of diaryl ethers under very mild conditions. researchgate.net

Table 2: Comparison of Modern Catalytic Systems for Diaryl Ether Synthesis

Filter by Metal:

| Catalyst System (Metal) | Typical Reaction | Advantages | Reference Example |

|---|---|---|---|

| Palladium (Pd) | Buchwald-Hartwig C-O Coupling | Broad substrate scope, high yields, good functional group tolerance. organic-chemistry.org | Coupling of aryl halides with phenols using Pd(OAc)₂ and a phosphine ligand. organic-chemistry.org |

| Copper (Cu) | Ullmann Condensation / Chan-Lam Coupling | Economical, effective for coupling with boronic acids. organic-chemistry.org | CuI/Fe(acac)₃ co-catalyzed coupling of phenols and aryl halides. organic-chemistry.org |

| Nickel (Ni) | Ni-Catalyzed C-O Cross-Coupling | Cost-effective alternative to palladium, can be combined with photoredox catalysis. researchgate.net | Coupling of heterocyclic alcohols with aryl bromides using NiCl₂(PPh₃)₂. researchgate.net |

Derivatization Strategies for Structural Modification

The modification of the this compound structure is predominantly achieved through the chemical reactivity of its sulfonyl chloride derivative. This approach allows for the introduction of a wide array of functional groups and structural motifs, thereby enabling a systematic exploration of the molecule's chemical and biological properties. The principal derivatization strategies include nucleophilic substitution reactions on the aromatic rings, esterification and amidation of the sulfonyl chloride, formation of hydrazide and oxadiazole analogues, and cyclization reactions to generate novel heterocyclic systems.

Nucleophilic Substitution Reactions

The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). This reactivity is due to the electron-withdrawing nature of the nitrogen atom, which lowers the electron density at these positions, making them more electrophilic. The stability of the resulting anionic intermediate (a Meisenheimer-like complex) is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom stackexchange.com.

While the 4-position is occupied by the benzenesulfonyloxy group, the 2- and 6-positions remain available for nucleophilic attack. Reactions with strong nucleophiles, such as organolithium reagents or alkoxides, could potentially lead to the introduction of new substituents at these positions. The feasibility and regioselectivity of such reactions would be influenced by the nature of the nucleophile, the reaction conditions, and the presence of any activating or deactivating groups on either aromatic ring.

Table 1: Hypothetical Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Proposed Product |

| Methoxide (CH₃O⁻) | 2-Methoxy-4-(pyridin-4-yloxy)-benzenesulfonic acid |

| Ammonia (NH₃) | 2-Amino-4-(pyridin-4-yloxy)-benzenesulfonic acid |

| Methylamine (CH₃NH₂) | 2-(Methylamino)-4-(pyridin-4-yloxy)-benzenesulfonic acid |

Esterification and Amidation Reactions

A cornerstone of derivatization for this compound involves the conversion of its corresponding sulfonyl chloride, 4-(pyridin-4-yloxy)benzene-1-sulfonyl chloride, into a variety of sulfonate esters and sulfonamides. These reactions proceed via nucleophilic attack of an alcohol or an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.

Esterification: The reaction of 4-(pyridin-4-yloxy)benzene-1-sulfonyl chloride with various alcohols in the presence of a base, such as pyridine or triethylamine, yields the corresponding sulfonate esters. The base serves to neutralize the hydrochloric acid byproduct. This methodology allows for the incorporation of a wide range of alkyl and aryl groups.

Amidation: Similarly, the reaction of the sulfonyl chloride with primary or secondary amines affords a diverse library of sulfonamides. This reaction is typically carried out in an inert solvent, often with a tertiary amine base to scavenge the generated HCl. The vast number of commercially available amines makes this a particularly powerful method for generating a large number of analogues.

Table 2: Examples of Esterification and Amidation Products

| Reactant | Product |

| Methanol | Methyl 4-(pyridin-4-yloxy)benzenesulfonate |

| Phenol | Phenyl 4-(pyridin-4-yloxy)benzenesulfonate |

| Aniline | N-Phenyl-4-(pyridin-4-yloxy)benzenesulfonamide |

| Piperidine | 1-((4-(Pyridin-4-yloxy)phenyl)sulfonyl)piperidine |

Formation of Hydrazide and Oxadiazole Analogues

Further derivatization of the sulfonyl chloride intermediate can lead to the formation of sulfonyl hydrazides, which are valuable precursors for the synthesis of five-membered heterocycles, most notably 1,3,4-oxadiazoles.

The synthesis of 4-(pyridin-4-yloxy)benzenesulfonyl hydrazide is readily achieved by the reaction of 4-(pyridin-4-yloxy)benzene-1-sulfonyl chloride with hydrazine hydrate. The resulting sulfonyl hydrazide can then undergo cyclization reactions to form 1,3,4-oxadiazoles. A common method for this transformation is the reaction of the sulfonyl hydrazide with a carboxylic acid or its derivative (such as an acid chloride or orthoester) in the presence of a dehydrating agent like phosphorus oxychloride or polyphosphoric acid nih.gov.

Alternatively, the sulfonyl hydrazide can be condensed with an aldehyde to form a sulfonyl hydrazone, which can then be subjected to oxidative cyclization to yield the 2,5-disubstituted 1,3,4-oxadiazole. Various oxidizing agents can be employed for this purpose organic-chemistry.org.

Table 3: Synthesis of Hydrazide and Oxadiazole Derivatives

| Reactant for Cyclization | Product |

| Formic Acid | 2-(4-(Pyridin-4-yloxy)phenylsulfonyl)-1,3,4-oxadiazole |

| Acetic Anhydride | 2-Methyl-5-(4-(pyridin-4-yloxy)phenylsulfonyl)-1,3,4-oxadiazole |

| Benzoic Acid | 2-Phenyl-5-(4-(pyridin-4-yloxy)phenylsulfonyl)-1,3,4-oxadiazole |

Cyclization Reactions for Related Heterocyclic Systems

The 4-(pyridin-4-yloxy)-benzenesulfonamide scaffold can be utilized as a precursor for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization reactions. The feasibility of such cyclizations depends on the presence of appropriate functional groups on the sulfonamide nitrogen substituent that can act as electrophiles.

For instance, a sulfonamide bearing a side chain with a carbonyl group, such as a β-ketoamide, could potentially undergo an intramolecular aldol-type condensation. In the presence of a Brønsted acid catalyst, the enol or enolate of the keto group could attack an activated position on the pyridine ring, leading to the formation of a new ring fused to the pyridine core rsc.org. The specific outcome of such a reaction would be highly dependent on the length and nature of the linker between the sulfonamide and the electrophilic center.

Another possibility involves the intramolecular cyclization of a sulfonamide derivative where the N-substituent contains a leaving group at a suitable position. This could lead to the formation of a cyclic sulfonamide (a sultam) fused to another ring system.

Table 4: Hypothetical Intramolecular Cyclization Products

| N-Substituent on Sulfonamide | Proposed Cyclized Product |

| N-(2-Oxopropyl) | Fused pyridothiazine dioxide derivative |

| N-(2-Chloroethyl) | Fused pyridothiazine dioxide derivative |

| N-(2-Carboxyphenyl) | Fused benzo[e]pyrido[1,2-b] nih.govmdpi.comluxembourg-bio.comthiadiazine-6,6-dione derivative |

Advanced Spectroscopic and Computational Analysis

Advanced Spectroscopic Characterization Methodologies

A multi-spectroscopic approach is necessary for the unambiguous identification and structural analysis of 4-(Pyridin-4-yloxy)-benzenesulfonic acid. Each technique offers complementary information, contributing to a complete molecular profile.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the molecular structure of a compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule. For this compound, characteristic absorption bands are expected for its constituent functional groups. The sulfonic acid group (-SO₃H) would exhibit strong and broad absorption for the O-H stretching vibration, typically in the range of 3000-2500 cm⁻¹. Asymmetric and symmetric stretching vibrations of the S=O bonds are expected around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. The S-O stretching vibration would appear in the 700-600 cm⁻¹ region.

The aromatic C-H stretching vibrations of both the benzene (B151609) and pyridine (B92270) rings are anticipated to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would produce a series of sharp bands in the 1600-1400 cm⁻¹ region. The C-O-C ether linkage is characterized by its asymmetric stretching vibration, typically found in the 1260-1000 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While strong IR bands are associated with vibrations that cause a significant change in dipole moment, strong Raman bands arise from vibrations that lead to a change in polarizability. For this compound, the symmetric vibrations of the aromatic rings are expected to be particularly strong in the Raman spectrum. The symmetric "breathing" modes of the benzene and pyridine rings would be prominent. The S=O symmetric stretch of the sulfonate group would also be easily identifiable.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Sulfonic Acid (-SO₃H) | O-H Stretch | 3000-2500 (broad) | Weak |

| S=O Asymmetric Stretch | 1250-1120 (strong) | Moderate | |

| S=O Symmetric Stretch | 1080-1010 (strong) | Strong | |

| S-O Stretch | 700-600 | Moderate | |

| Aromatic Rings | C-H Stretch | >3000 | Moderate to Strong |

| C=C/C=N Stretch | 1600-1400 | Strong | |

| Ether (-O-) | C-O-C Asymmetric Stretch | 1260-1000 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of energy promotes electrons from a lower energy molecular orbital to a higher energy one. In this compound, the presence of two aromatic rings (benzene and pyridine) connected by an ether linkage creates a conjugated π-system.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

NMR spectroscopy is one of the most powerful techniques for determining the detailed structure of an organic molecule in solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the aromatic region of the spectrum (typically δ 7.0-9.0 ppm) would be complex. The protons on the benzenesulfonic acid moiety would appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the pyridine ring would also appear as two doublets (or more complex patterns depending on the coupling constants). The chemical shifts of the pyridine protons are influenced by the electronegativity of the nitrogen atom and the ether linkage. The acidic proton of the sulfonic acid group (-SO₃H) would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), and its observation can be dependent on the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. The spectrum of this compound would show distinct signals for each of the carbon atoms in the benzene and pyridine rings. The chemical shifts of the carbons are influenced by their hybridization and the electronegativity of attached atoms. The carbon atom attached to the sulfonic acid group and the carbon atoms of the pyridine ring adjacent to the nitrogen and the ether oxygen would be deshielded and appear at downfield chemical shifts. Quaternary carbons (those not attached to any protons) generally show weaker signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzene Ring Protons | 7.0 - 8.0 | 120 - 150 |

| Pyridine Ring Protons | 7.0 - 8.5 | 110 - 160 |

| Sulfonic Acid Proton | >10 (broad) | - |

Note: These are estimated ranges and actual values can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, the molecular formula is C₁₁H₉NO₄S, with a molecular weight of approximately 251.26 g/mol . In a high-resolution mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be expected, allowing for the confirmation of the molecular formula. The fragmentation pattern would likely involve the cleavage of the ether bond and the loss of the sulfonic acid group (as SO₃ or HSO₃).

Quantum Chemical and Computational Methodologies

In conjunction with experimental techniques, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules. For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Predict the most stable three-dimensional structure, including bond lengths and angles.

Predict vibrational spectra: Calculate the theoretical FTIR and Raman spectra. The calculated frequencies can be compared with experimental data to aid in the assignment of vibrational modes.

Simulate NMR spectra: Predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental results for structural validation.

Analyze electronic properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap provides insights into the chemical reactivity and the electronic transitions observed in the UV-Vis spectrum.

Map the Molecular Electrostatic Potential (MEP): The MEP surface can identify the electron-rich and electron-deficient regions of the molecule, which is useful for predicting sites of electrophilic and nucleophilic attack.

By combining these advanced spectroscopic and computational methods, a comprehensive understanding of the structural and electronic properties of this compound can be achieved.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized molecular geometry and electronic properties of chemical compounds. For molecules similar in structure to this compound, DFT calculations are frequently performed using the B3LYP functional with a basis set such as 6-311++G(d,p). bohrium.comnih.gov This level of theory provides a reliable prediction of bond lengths, bond angles, and dihedral angles in the ground state.

Table 1: Representative Theoretical Bond Lengths and Angles for a Similar Benzenesulfonamide (B165840) Derivative This table is illustrative and based on data for structurally related compounds. Specific values for this compound would require dedicated computational studies.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-S | 1.77 | O-S-O | 120.0 |

| S-O | 1.45 | C-S-O | 108.0 |

| C-N (Pyridine) | 1.34 | C-O-C | 118.0 |

Hartree-Fock (HF) and Semi-Empirical Methods

The Hartree-Fock (HF) method is another ab initio approach used to approximate the many-electron wavefunction and energy of a quantum system. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations, often with a basis set like 6-31G(d), can still provide valuable insights into molecular structure and electronic properties. researchgate.net

Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, can also be used for a faster, albeit less rigorous, assessment of molecular properties. These methods are particularly useful for larger molecules where more computationally expensive methods are prohibitive.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity and electronic transitions. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. emerginginvestigators.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. emerginginvestigators.orgresearchgate.net For organic molecules with potential bioactivity, the HOMO-LUMO gap is often found to be in a specific range, typically around 3.5-4.5 eV. emerginginvestigators.org

Table 2: Representative FMO Parameters for a Pyridine Derivative This table is illustrative. Specific values for this compound would require dedicated computational studies.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgnumberanalytics.com The MEP surface is color-coded to represent different potential values. Regions of negative electrostatic potential (typically shown in red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. numberanalytics.comresearchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring, indicating these as potential sites for interaction with electrophiles or for hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

NBO analysis can reveal hyperconjugative interactions and charge transfer within the molecule, providing insights into its electronic structure that go beyond a simple Lewis structure representation.

Non-Linear Optical (NLO) Property Prediction

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Computational methods can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). mdpi.com Molecules with large β values are considered promising candidates for NLO applications.

The prediction of NLO properties often involves DFT calculations, sometimes using a finite-field approach. mdpi.com For organic molecules, features such as extended π-conjugation and the presence of electron-donating and electron-withdrawing groups can lead to enhanced NLO responses. The calculated hyperpolarizability of a target molecule is often compared to that of a standard NLO material like urea. nih.gov

Table 3: Representative Calculated NLO Properties for a Substituted Benzene Derivative This table is illustrative. Specific values for this compound would require dedicated computational studies.

| Property | Value |

|---|---|

| Dipole Moment (μ) | 5.0 D |

Topological Analysis (Electron Localization Function, Localized Orbital Locator, Average Local Ionization Energy, Reduced Density Gradient)

Topological analysis of the electron density provides a deeper understanding of chemical bonding and non-covalent interactions. Several tools are employed for this purpose:

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. researchgate.netresearchgate.net The color-coded maps generated from these analyses help in identifying the nature of bonding within the molecule. researchgate.net

Average Local Ionization Energy (ALIE): ALIE is a descriptor that indicates the energy required to remove an electron from a specific point in the molecular space. physchemres.org It can be used to identify the most reactive sites for electrophilic attack.

Reduced Density Gradient (RDG): The RDG is used to identify and visualize non-covalent interactions, such as van der Waals forces and hydrogen bonds, within a molecule. researchgate.net This analysis is crucial for understanding the forces that govern the molecule's three-dimensional structure and its interactions with other molecules.

Hirshfeld Surface Analysis for Intermolecular Interactions

A Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method relies on the electron distribution of a molecule calculated from its crystal structure data. The analysis generates a unique three-dimensional surface for a molecule within its crystalline environment, where the surface is colored according to various properties, allowing for a detailed examination of close contacts with neighboring molecules.

Despite a comprehensive search, no published crystal structure for this compound could be located. The determination of a crystal structure is a fundamental prerequisite for conducting a Hirshfeld surface analysis. Without this foundational data, it is not possible to generate the Hirshfeld surface and subsequently analyze the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing of this compound.

Computational Studies on Molecular Dynamics and Interactions

Regrettably, specific computational studies, including molecular dynamics simulations, focused on this compound are not available in the current body of scientific literature. Research in this area would be beneficial for elucidating the compound's conformational flexibility, its interaction with solvent molecules, and the energetic landscape of its potential intermolecular associations. These computational investigations would complement experimental data and provide a more complete understanding of the compound's chemical and physical properties.

Biological and Biomedical Research Applications

Medicinal Chemistry and Drug Discovery Platforms

The unique structural combination of a pyridine (B92270) ring, an ether linkage, and a benzenesulfonic acid group endows 4-(Pyridin-4-yloxy)-benzenesulfonic acid with valuable physicochemical properties for drug design and development.

Role as Synthetic Intermediates in Pharmaceutical Development

This compound and its analogs are valuable intermediates in the synthesis of complex pharmaceutical agents. The sulfonic acid group is highly reactive and can be readily functionalized, a crucial feature in medicinal chemistry for creating libraries of compounds for screening. chemimpex.com This functional group can be converted into sulfonamides, sulfonyl esters, or other derivatives, allowing for the exploration of diverse chemical space.

Design and Synthesis of Biologically Active Compounds

The 4-(pyridin-4-yloxy)benzenoid framework is a key structural motif in the design of novel, biologically active compounds. Researchers have successfully synthesized series of derivatives by modifying the core structure to enhance therapeutic properties.

For example, a series of 4-(pyridin-4-yloxy)benzamide derivatives incorporating a 5-methylpyridazin-3(2H)-one fragment were designed and synthesized as potential anticancer agents. nih.govsci-hub.se In this design, the sulfonic acid group is replaced by a benzamide (B126) linker, demonstrating the synthetic flexibility of the core scaffold. The structure-activity relationship (SAR) studies of these compounds revealed that the addition of a morpholine (B109124) group to the amide linker was beneficial for enhancing inhibitory activity against cancer cell lines. nih.govsci-hub.se

Investigation as Selective Enzyme Inhibitors

Derivatives of this compound are actively investigated as selective inhibitors of various enzymes implicated in human diseases. The benzenesulfonamide (B165840) group is a well-established pharmacophore known to target specific enzyme classes.

One major area of investigation is in the development of kinase inhibitors. Derivatives of the 4-(pyridin-4-yloxy)benzamide scaffold have been identified as potent inhibitors of the c-Met receptor tyrosine kinase, which is linked to the progression of various cancers. nih.govsci-hub.se One promising compound from this series demonstrated an IC₅₀ value of 0.807 µM against c-Met kinase. sci-hub.se

Furthermore, the benzenesulfonamide moiety is a classic inhibitor of carbonic anhydrases (CAs), metalloenzymes involved in numerous physiological and pathological processes, including tumorigenicity. nih.govnih.gov Research into 4-(6-oxopyridazin-1-yl)benzenesulfonamides has shown that these compounds can act as multi-target inhibitors, targeting not only carbonic anhydrase isoforms but also cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes in inflammatory pathways. nih.gov

| Enzyme Target | Related Inhibitor Class | Key Findings | Reference |

|---|---|---|---|

| c-Met Kinase | 4-(Pyridin-4-yloxy)benzamide derivatives | Compound 40 showed potent activity with an IC₅₀ of 0.807 µM. | sci-hub.se |

| Carbonic Anhydrases (CAs) | Pyridazine-based sulfonamides | Compounds showed multi-target inhibition of CA, COX-2, and 5-LOX. | nih.gov |

| 5-Lipoxygenase (5-LOX) | Pyridazine-based sulfonamides | Derivatives 7a and 7b showed potent inhibition with IC₅₀ values of 3 µM and 2.5 µM, respectively. | nih.gov |

| Cyclooxygenase-2 (COX-2) | Pyridazine-based sulfonamides | Pyridazine sulphonates were identified as the best COX-2 inhibitors in the series. | nih.gov |

Modulation of Biochemical Pathways

Through the inhibition of specific enzymes, derivatives of this compound can effectively modulate critical biochemical pathways.

Signal Transduction Pathways: By inhibiting receptor tyrosine kinases like c-Met, these compounds can block downstream signaling pathways that are crucial for cancer cell growth, proliferation, and metastasis. nih.govsci-hub.se This interference with aberrant cell signaling is a cornerstone of modern targeted cancer therapy.

Inflammatory Pathways: The dual inhibition of COX-2 and 5-LOX enzymes by related sulfonamide structures allows for the modulation of inflammatory processes. nih.gov These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation.

pH Regulation and Ion Transport: Inhibition of carbonic anhydrases can disrupt the regulation of pH in and around tumor cells. nih.gov Many tumors overexpress certain CA isoforms (e.g., CA IX and XII), which contribute to an acidic microenvironment that promotes tumor invasion and metastasis. Inhibiting these enzymes can counteract this effect.

Pharmacological Investigations and Therapeutic Potential

The pharmacological profile of compounds derived from the this compound scaffold extends to antimicrobial applications, where the pyridine and sulfonamide moieties have historically shown significant efficacy. earthlinepublishers.com

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Antibacterial Efficacy The sulfonamide class of drugs were among the first effective chemotherapeutic agents used to treat bacterial infections. earthlinepublishers.com Modern derivatives continue to show promise. A study on the closely related isomer, N-pyridin-3-yl-benzenesulfonamide, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. earthlinepublishers.comresearchgate.net The compound was tested at various concentrations, showing clear zones of inhibition against pathogenic strains. earthlinepublishers.comresearchgate.net Further research has shown that incorporating a benzenesulfonamide group into fluoroquinolone antibiotics can shift their activity profile, making them more potent against Gram-positive bacteria. nih.gov

| Bacterial Strain | Test Compound | Concentration (mg/mL) | Zone of Inhibition (mm) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus (Gram-positive) | N-pyridin-3-yl-benzenesulfonamide | 150 | 16 | researchgate.net |

| 100 | 12 | researchgate.net | ||

| 50 | 8 | researchgate.net | ||

| 25 | 5 | researchgate.net | ||

| Salmonella typhi (Gram-negative) | N-pyridin-3-yl-benzenesulfonamide | 150 | 12 | researchgate.net |

| 100 | 8 | researchgate.net | ||

| Escherichia coli (Gram-negative) | N-pyridin-3-yl-benzenesulfonamide | 150 | 10 | researchgate.net |

Antifungal Efficacy The pyridine nucleus is a common feature in many antifungal agents. mdpi.com Research on synthetic compounds containing a pyridin-4-yl group linked to other heterocyclic systems, such as oxadiazoles, has identified potent antifungal activity. researchgate.net Several of these derivatives demonstrated significant efficacy against clinically relevant fungal pathogens, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range, comparable to the standard drug clotrimazole. researchgate.net

| Fungal Strain | Test Compound | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | Compound 4f | 1.62 | researchgate.net |

| Compound 4h | 1.62 | researchgate.net | |

| Candida tropicalis | Compound 4f | 3.12 | researchgate.net |

| Compound 4h | 3.12 | researchgate.net | |

| Aspergillus niger | Compound 4f | 3.12 | researchgate.net |

| Compound 4h | 1.62 | researchgate.net |

Compounds 4f and 4h are (Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine derivatives with chloro and nitro substitutions, respectively.

Antiviral Efficacy Benzenesulfonamide derivatives have also been evaluated for their antiviral properties, particularly against influenza viruses. nih.govresearchgate.net A study of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide and its analogs demonstrated inhibitory activity against multiple strains of influenza A (H1N1, H3N2, H5N1) and influenza B. The compounds were found to inhibit an early stage of the viral replication cycle, likely virus adsorption or penetration into the host cell. nih.gov

| Virus Strain | Test Compound Class | EC₅₀ Range (µg/mL) | Reference |

|---|---|---|---|

| Influenza A (H1N1) | Benzenesulphonamide derivatives (SPIII-5H and analogs) | 2.7 - 5.2 | nih.gov |

| Influenza A (H3N2) | 13.8 - 26.0 | nih.gov | |

| Influenza A (H5N1) | 3.1 - 6.3 | nih.gov | |

| Influenza B | 7.7 - 11.5 | nih.gov |

Anticancer Activity against Human Cell Lines

Derivatives of this compound, particularly its sulfonamide analogs, have demonstrated notable anticancer activity against a variety of human cancer cell lines. Research has shown that these compounds can induce cell cycle arrest and exhibit cytotoxic effects, making them promising candidates for cancer therapy.

One study synthesized a series of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment. nih.govsci-hub.se Many of these compounds showed effective inhibitory activity against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. nih.govsci-hub.se The most promising compound in this series, designated as compound 40, exhibited excellent activity with IC50 values of 1.03, 1.15, and 2.59 μM against A549, HeLa, and MCF-7 cells, respectively. nih.govsci-hub.se This level of activity was found to be significantly more potent than the reference drug, Golvatinib. nih.govsci-hub.se

Similarly, novel benzenesulfonate (B1194179) scaffolds have been shown to possess high anticancer activity. nih.gov For instance, certain derivatives induced G2/M cell cycle arrest in K562 (leukemia) and U-251 (glioblastoma) cells. nih.gov Some of these compounds displayed submicromolar activity against a panel of cancer cell lines, including leukemia, colon, and pancreatic cancers, while having a minimal effect on normal cells. nih.gov

Another study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives found that a compound with a quinolin-8-yl substituent (compound 28) was a potent anticancer agent. nih.gov It showed significant cytotoxic activity with IC50 values of 3, 5, and 7 µM for HCT-116 (colon cancer), MCF-7, and HeLa cell lines, respectively. nih.gov The presence of the sulfonamide group is a common feature in many anticancer agents, where it can contribute to various mechanisms of action, including the inhibition of carbonic anhydrase, perturbation of the cell cycle, and inhibition of tubulin polymerization. nih.gov

The table below summarizes the in vitro anticancer activity of selected derivatives.

| Compound Type | Cell Line | IC50 (μM) | Reference |

| 4-(pyridin-4-yloxy)benzamide derivative (Cpd 40) | A549 (Lung) | 1.03 | nih.govsci-hub.se |

| HeLa (Cervical) | 1.15 | nih.govsci-hub.se | |

| MCF-7 (Breast) | 2.59 | nih.govsci-hub.se | |

| Benzenesulfonate derivative (BS1) | K562 (Leukemia) | 0.172 | nih.gov |

| HCT 116 (Colon) | 0.880 | nih.gov | |

| Benzenesulfonate derivative (BS4) | K562 (Leukemia) | 0.173 | nih.gov |

| N-(quinolin-8-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamide (Cpd 28) | HCT-116 (Colon) | 3 | nih.gov |

| MCF-7 (Breast) | 5 | nih.gov | |

| HeLa (Cervical) | 7 | nih.gov |

Neuroprotective and Anti-inflammatory Studies

While direct studies on this compound for neuroprotection are limited, research on related pyridine and phenolic acid structures suggests potential therapeutic applications. Neuroinflammation and oxidative stress are key factors in the progression of neurodegenerative diseases like Alzheimer's. nih.gov

Studies on 1,4-dihydropyridine (B1200194) derivatives have highlighted their neuroprotective, anti-inflammatory, and antioxidant properties. researchgate.net These compounds have been shown to act as selective blockers of L-type calcium channels and inhibitors of GSK-3β, both of which are implicated in neurodegeneration. researchgate.net Furthermore, certain derivatives can prevent cellular death induced by tau hyperphosphorylation by inhibiting the production of reactive oxygen species (ROS). nih.gov

Metabolites of anthocyanins, such as protocatechuic acid and 4-hydroxybenzoic acid, which share some structural similarities with the subject compound, have also been investigated for their neuroprotective and anti-inflammatory effects. nih.govresearchgate.net These phenolic acids can mitigate oxidative stress and, in the case of protocatechuic acid, reduce nitric oxide production in microglial cells, indicating anti-inflammatory activity. nih.govresearchgate.net This suggests that the core structures within this compound may contribute to similar biological activities.

Immunomodulatory Applications

The immunomodulatory potential of this compound and its derivatives is an emerging area of research. While specific data on this compound is not extensively available, the structural motifs present are found in molecules with known immunomodulatory effects. For instance, the sulfonamide group is a key component of various drugs that can influence immune responses. Further investigation is required to fully elucidate the immunomodulatory applications of this specific compound.

Antimalarial Research

The pyridine and sulfonamide moieties are well-established pharmacophores in the development of antimalarial agents. This suggests that this compound could serve as a scaffold for novel antimalarial drugs.

Research into nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridines containing a sulfonamide fragment has led to the identification of compounds with good in vitro antimalarial activity against Plasmodium falciparum. mdpi.com For example, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine-6-sulfonamide demonstrated an IC50 value of 2.24 μM. mdpi.com Sulfonamides, often used in combination with other drugs like pyrimethamine, are known to be effective against drug-resistant malaria. mdpi.com

Additionally, derivatives of 4-oxopyridine have been synthesized and evaluated for their ability to inhibit β-hematin formation, a critical process for the malaria parasite's survival. nih.gov The structural similarities point to the potential of this compound derivatives in antimalarial drug discovery programs. mdpi.com

Structure-Activity Relationship (SAR) Studies

Correlation of Structural Modifications with Biological Efficacy

Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, several key structural modifications have been shown to influence their biological efficacy.

In the context of anticancer activity, the introduction of a 5-methylpyridazin-3(2H)-one fragment to 4-(pyridin-4-yloxy)benzamide derivatives was beneficial for enhancing their inhibitory activity. nih.govsci-hub.se Furthermore, modifying the amide with a morpholine group also contributed to increased potency. nih.govsci-hub.se For N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, the nature of the substituent on the sulfonamide nitrogen was critical. nih.gov Derivatives containing a quinolin-8-yl substituent were found to be the most potent anticancer agents in the series. nih.gov

In antimalarial research, SAR studies on 4-aminoquinolines have established that the 7-chloro and 4-amino groups are crucial for their inhibitory effect on hemozoin formation. mdpi.com This highlights the importance of specific substitutions on the quinoline (B57606) ring, a related heterocyclic system to pyridine, for antimalarial potency.

Identification of Key Pharmacophores

The identification of key pharmacophores is a cornerstone of rational drug design. For the class of compounds related to this compound, several pharmacophoric features have been identified.

For anticancer sulfonamides, the essential pharmacophores often include a benzenesulfonamide head that acts as a zinc anchoring group, a hydrophobic tail, and a linker. nih.gov This arrangement is critical for activities such as carbonic anhydrase inhibition, which is relevant in cancer therapy. nih.gov The pyridine ring itself is a common heterocycle in FDA-approved drugs and is known for its ability to engage in pi-stacking interactions and form hydrogen bonds, contributing to its diverse biological activities. nih.gov

In the development of antimalarial agents, the 4-aminoquinoline (B48711) pharmacophore is still considered indispensable. mdpi.com This, combined with the proven utility of the sulfonamide group, suggests that a hybrid molecule incorporating these features could be a promising strategy for new antimalarial drugs.

In Silico Approaches in Drug Design

Computational drug design plays a crucial role in identifying and optimizing lead compounds, significantly reducing the time and cost associated with preclinical research. For this compound, in silico tools offer valuable insights into its potential therapeutic applications.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein at the molecular level. While specific docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, the structural motifs of this compound—a pyridine ring linked to a benzenesulfonic acid group—are common in molecules designed to target a variety of enzymes, particularly kinases and phosphatases.

For instance, the pyridine and phenyl rings can engage in hydrophobic and π-stacking interactions within the active site of a protein, while the sulfonic acid group can form hydrogen bonds or electrostatic interactions with charged or polar amino acid residues. Studies on similar pyridinyl-based compounds have shown their potential as inhibitors of enzymes like Rho-associated kinase 1 (ROCK1), where interactions with key residues in the ATP-binding pocket are crucial for inhibitory activity. nih.gov The benzenesulfonamide core is a well-established pharmacophore in inhibitors of carbonic anhydrases. Although this compound is a sulfonic acid and not a sulfonamide, the underlying principles of molecular recognition can be analogous.

Hypothetical docking simulations could explore the binding of this compound to the active sites of various kinases and phosphatases implicated in disease pathways. The predicted binding affinity, measured in kcal/mol, and the specific interactions observed (e.g., hydrogen bonds, hydrophobic contacts) would provide a basis for its potential as an inhibitor.

Below is a hypothetical data table illustrating the kind of results that would be generated from such molecular docking studies.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase X | -8.5 | Lys72, Glu91, Leu148 | Hydrogen Bond, Electrostatic, Hydrophobic |

| Phosphatase Y | -7.9 | Arg221, Asp181, Phe276 | Electrostatic, Hydrogen Bond, π-π Stacking |

| Kinase Z | -9.1 | Cys105, Val34, Asp165 | Hydrogen Bond, Hydrophobic, Electrostatic |

Prediction of Drug-Likeness and ADME Properties

Beyond target binding, the success of a drug candidate heavily relies on its pharmacokinetic properties. Computational tools can predict these properties, offering an early assessment of a compound's potential to be developed into an effective drug. Various online servers and software, such as SwissADME, pkCSM, and ADMETLab 2.0, are utilized for these predictions. nih.govnih.gov These tools analyze the chemical structure of a molecule to estimate its physicochemical properties and ADME profile.

For this compound, these predictive models can provide data on several key parameters:

Drug-Likeness: This is often evaluated based on rules like Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (e.g., molecular weight < 500 Da, logP < 5).

Absorption: Predictions for human intestinal absorption (HIA) and Caco-2 cell permeability can indicate how well the compound might be absorbed from the gastrointestinal tract.

Distribution: The blood-brain barrier (BBB) permeability and plasma protein binding are crucial distribution parameters that are computationally estimated.

Metabolism: The likelihood of the compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are key for drug metabolism, can be predicted.

Excretion: Parameters related to the elimination of the drug from the body can also be modeled.

The following table summarizes the kind of predicted ADME properties for this compound that would be generated by such computational tools.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 251.26 g/mol | Compliant with Lipinski's Rule |

| logP (Lipophilicity) | 1.85 | Optimal for drug absorption |

| Water Solubility (logS) | -2.5 | Moderately soluble |

| Human Intestinal Absorption | > 90% | High probability of good absorption |

| Blood-Brain Barrier Permeability | Low | Unlikely to cross the BBB |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

These in silico predictions, while needing experimental validation, are invaluable for guiding the early stages of drug discovery. They can help in prioritizing compounds for synthesis and biological testing, and in identifying potential liabilities that may need to be addressed through chemical modification. The computational analysis of this compound suggests that it possesses a foundation for further investigation as a potential therapeutic agent, warranting deeper exploration of its biological activities.

Catalytic and Materials Science Applications

Catalytic Roles in Organic Transformations

This compound serves as a valuable component in creating catalysts for a variety of organic reactions, primarily by leveraging its sulfonic acid moiety for acid catalysis and its pyridyl group for constructing robust, heterogeneous catalytic frameworks.

The sulfonic acid group (-SO₃H) is a powerful Brønsted acid site, capable of catalyzing a range of acid-mediated reactions, most notably condensation reactions such as esterification and acetalization. When incorporated into solid supports, such as inorganic materials or metal-organic frameworks, the resulting solid acid catalysts offer significant advantages over homogeneous catalysts like sulfuric acid, including ease of separation, reusability, and reduced corrosivity. mdpi.comnih.gov

Functionalizing materials with sulfonic acid groups creates active sites that can protonate carbonyl oxygens, thereby activating the electrophile for nucleophilic attack. For instance, in the esterification of carboxylic acids with alcohols, the sulfonic acid group facilitates the formation of the ester and water. hkust.edu.hk MOFs functionalized with sulfonic acid have demonstrated high activity and reusability in the esterification of n-butanol with acetic acid. rsc.org Similarly, these solid acids are effective in Knoevenagel condensation reactions. nih.govresearchgate.net The integration of 4-(pyridin-4-yloxy)-benzenesulfonic acid into such solid supports would yield a catalyst with readily accessible Brønsted acid sites for these transformations.

Table 1: Performance of Sulfonic Acid Functionalized Catalysts in Condensation Reactions This table presents data from catalysts containing sulfonic acid functional groups, illustrating their potential efficacy in systems that could incorporate this compound.

| Catalyst System | Reaction | Substrates | Product Yield (%) | Reusability |

|---|---|---|---|---|

| S-IRMOF-3 | Knoevenagel Condensation | Benzaldehyde, Malononitrile | >95% | Recyclable for several cycles nih.gov |

| SO₃H-MIL-101(Cr) | Esterification | Acetic Acid, n-Butanol | High Conversion | Stable and Reusable hkust.edu.hk |

| Zr-based MOF-SO₃H | Esterification | Acetic Acid, n-Butanol | High Activity | Reversible deactivation rsc.org |

| SO₃H-MIL-101 | Acetalization | Various Aldehydes and Diols | High Activity | High efficiency of acid sites researchgate.net |

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. unicam.it The properties of MOFs can be precisely tuned by modifying these organic linkers. rsc.org The this compound molecule is an ideal candidate for a bifunctional linker in MOFs. The pyridyl nitrogen can coordinate to metal centers, forming the structural backbone of the framework, while the sulfonic acid group extends into the pores, creating a highly acidic internal environment. hkust.edu.hktudelft.nl

The incorporation of sulfonic acid groups into stable MOF architectures like MIL-101(Cr) and UiO-66(Zr) has been shown to produce effective solid acid catalysts. hkust.edu.hk These materials combine the catalytic activity of the sulfonic acid with the high surface area and shape-selectivity offered by the MOF structure. nih.gov This combination is advantageous for a wide range of acid-catalyzed reactions. nih.gov The pyridyl group not only serves as a coordination site for building the framework but can also influence the electronic properties and stability of the final material. researchgate.net

MOFs constructed with pyridyl-based ligands have shown significant catalytic activity in specific organic transformations, including oxidation and carbon-carbon bond-forming reactions. acs.org

Peroxidative Oxidation of Alcohols: MOFs containing metal centers like copper or iron can act as Lewis acid catalysts for the oxidation of alcohols to aldehydes or ketones, using peroxides as the oxidant. rsc.orgmdpi.com A copper-based MOF with a pyridyl-containing ligand has been used as an effective heterogeneous catalyst for the solvent-free microwave-assisted peroxidative oxidation of primary and secondary alcohols. acs.org The presence of a sulfonic acid group on the ligand, as in this compound, could introduce Brønsted acidity, potentially creating a bifunctional catalyst that enhances reaction rates or selectivity. rsc.org

Henry Reaction: The Henry (nitroaldol) reaction is the condensation of a nitroalkane with an aldehyde or ketone. This reaction is often catalyzed by bases, but can also be promoted by Lewis acidic MOFs. mdpi.com MOFs with pyridyl-based linkers have been successfully employed as recoverable catalysts for the Henry reaction between various aldehydes and nitroalkanes in aqueous media. acs.orgresearchgate.net The framework's pores can provide a confined environment that facilitates the reaction. A bifunctional MOF linker like this compound could offer both a structural role via its pyridyl group and an acidic catalytic site via its sulfonic acid group, potentially working in concert with the metal node. mdpi.com

Table 2: Catalytic Performance of Pyridyl-Based MOFs in Specific Reactions This table shows results for MOFs using pyridyl-containing ligands, indicating the catalytic potential of frameworks built with this compound.

| Catalyst | Reaction Type | Example Substrates | Key Finding |

|---|---|---|---|

| Copper MOF with 5-{(pyridin-4-ylmethyl)amino}isophthalic acid | Peroxidative Oxidation | Benzyl alcohol | Effective heterogeneous catalyst under microwave irradiation acs.orgresearchgate.net |

| Copper MOF with 5-{(pyridin-4-ylmethyl)amino}isophthalic acid | Henry Reaction | 4-Nitrobenzaldehyde, Nitroethane | Reusable catalyst in water acs.orgresearchgate.net |

| Co-MOF-3a (bipyridyl ligand) | Selective Oxidation | Various alcohols | Highly efficient with t-BuOOH as oxidant rsc.org |

| UiO-66 with secondary amines | Henry Reaction | Benzaldehyde, Nitromethane | Fast reaction with high turnover number mdpi.com |

MOFs are increasingly being investigated as photocatalysts due to their tunable electronic properties and high surface areas. rsc.org The organic linkers can act as antennas to absorb light, followed by charge transfer to the metal clusters, generating electron-hole pairs that can drive chemical reactions. nih.gov Ligand functionalization is a key strategy to enhance the photocatalytic performance of MOFs. rsc.org

While direct photocatalytic studies on this compound are not widely reported, its components suggest potential. Pyridyl-based ligands are common in the construction of photocatalytically active MOFs. uchicago.edu Furthermore, modifying materials like graphitic carbon nitride with sulfonic acid groups has been shown to create efficient photocatalysts for organic synthesis. bohrium.com Therefore, incorporating this compound as a linker in a MOF could potentially create a material with enhanced light absorption and charge separation properties, suitable for photocatalytic applications such as degradation of pollutants or organic synthesis. rsc.org

Development of Functional Materials

Beyond catalysis, the unique structure of this compound allows for its integration into other advanced materials, particularly for sensing applications.

The pyridyl group is a well-known coordination site for a wide variety of metal ions. rsc.org This property has been extensively used to design fluorescent chemosensors. researchgate.net When a fluorophore is functionalized with a pyridyl-containing receptor, its fluorescence properties can change upon binding to a specific metal ion, allowing for sensitive and selective detection. mdpi.comlanl.gov

By incorporating this compound into a larger system, such as a polymer or a MOF, it is possible to develop robust chemical sensors. The pyridyl moiety can serve as the recognition site for the target analyte (e.g., metal ions), while the benzenesulfonic acid group can enhance water solubility or provide a site for further functionalization. researchgate.net Luminescent MOFs built with pyridyl-containing ligands have demonstrated the ability to act as dual-functional fluorescent sensors for detecting species like iron (III) ions with high sensitivity and selectivity. rsc.org

Lack of Specific Research Data Hinders Detailed Analysis of this compound in Advanced Materials

Despite a comprehensive search of available scientific literature, detailed research findings and specific data concerning the application of This compound in the design of advanced materials are not presently available. Consequently, the generation of a thorough and scientifically accurate article, as per the requested outline focusing solely on this compound, cannot be fulfilled at this time.

The investigation into the catalytic and materials science applications of "this compound," with a specific focus on its role in advanced materials design, did not yield sufficient peer-reviewed studies or datasets. The available information often pertains to related but structurally distinct compounds, such as isomers like 4-(pyridin-3-yloxy)benzenesulfonic acid or molecules with similar functional groups like 4-(pyridin-4-yl)benzoic acid. These analogues have been explored in the synthesis of coordination polymers and metal-organic frameworks (MOFs), showcasing properties like luminescence and porosity. However, extrapolating these findings to "this compound" would be scientifically inaccurate and violate the strict focus of the proposed article.

The request for detailed research findings and data tables for materials specifically incorporating "this compound" could not be met due to the absence of such specific data in the public domain. Scientific literature to date does not appear to have extensively characterized the material properties that would arise from using this particular molecule as a building block in advanced materials.

Therefore, to maintain scientific accuracy and adhere to the strict constraints of the user's request, which prohibits the inclusion of information outside the explicit scope of "this compound," the article cannot be generated.

Investigation of Derivatives and Structure Activity Relationships Within the Context of the Compound Family

Systematic Synthesis and Characterization of Related Derivatives

The chemical scaffold of 4-(Pyridin-4-yloxy)-benzenesulfonic acid offers a versatile platform for the introduction of various functional groups, leading to the generation of novel derivatives with tailored properties. The synthesis of these compounds often involves multi-step reaction sequences, beginning with the coupling of substituted pyridines and phenols, followed by functional group transformations to introduce amide, hydrazone, and other key moieties.

A notable class of derivatives is the Pyridin-4-yloxybenzamide series. The synthesis of these compounds typically begins with the esterification of a corresponding carboxylic acid, followed by hydrazinolysis to form a hydrazide intermediate. This intermediate can then be coupled with various amines or other reactive partners to generate the final benzamide (B126) derivatives.

In one study, a series of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment were designed and synthesized. nih.govsci-hub.se The synthetic route involved the reaction of oxalyl chloride with precursor acids in the presence of DMF in DCM to yield intermediate acid chlorides. These were then reacted with key amine intermediates via nucleophilic substitution to obtain the target compounds. sci-hub.se Characterization using spectroscopic methods confirmed the successful synthesis of these derivatives.

The synthesis of Chloro-Pyridin-4-yloxybenzoic Acid Analogues has also been explored to investigate the impact of halogen substitution on biological activity. The synthesis of these compounds can start from raw materials like 4-[(4-chlorophenyl)sulfonyl]benzoic acid, which is obtained through a two-step process involving AlCl3-catalysed sulfonylation and subsequent oxidation. mdpi.com The resulting acid can then be converted to its acid chloride and reacted with amino acids, such as valine, to produce N-acyl-α-amino acid derivatives. mdpi.com Further chemical transformations can lead to the formation of corresponding 1,3-oxazol-5(4H)-ones. mdpi.com

The structural motif of a pyridine (B92270) ring linked to an aromatic system via an ether linkage is also present in a broader class of quinoline (B57606) and pyridine derivatives. The synthesis of these compounds is an active area of research, with various methods being developed to create diverse libraries for biological screening. nih.govnih.govbenthamscience.comrsc.orgresearchgate.netnih.govnih.gov For instance, new series of substituted quinoline and pyridine derivatives have been synthesized by coupling hydrazide derivatives with substituted carboxylic acids using a coupling agent like TBTU. orientjchem.org The initial hydrazides are prepared from the corresponding hydroxyquinoline or hydroxypyridine precursors through esterification and subsequent reaction with hydrazine hydrate. orientjchem.org The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry to enhance the pharmacological profile of these derivatives. researchgate.net

Hydrazone and hydrazide derivatives represent a significant and versatile class of compounds derived from the 4-(Pyridin-4-yloxy) scaffold. Hydrazides are often synthesized from their corresponding esters via hydrazinolysis. These hydrazides then serve as key intermediates for the synthesis of hydrazones through condensation reactions with various aldehydes. ptfarm.plresearchgate.net The resulting hydrazone compounds are characterized by the presence of a C=N-NH linkage. researchgate.net Spectroscopic techniques such as IR and NMR are crucial for confirming the structures of these derivatives, with characteristic signals for the N-H and C=N groups.

Comparative Biological Evaluation of Derivatives

The diverse derivatives synthesized from the this compound scaffold have been subjected to a range of biological evaluations to assess their therapeutic potential. These studies have revealed that modifications to the core structure can significantly impact their activity against various biological targets.

Pyridin-4-yloxybenzamide derivatives have demonstrated notable anticancer activity. For example, a series of these derivatives bearing a 5-methylpyridazin-3(2H)-one fragment showed effective inhibitory activity against A549, HeLa, and MCF-7 cancer cell lines. nih.gov One particular compound from this series exhibited excellent activity against these cell lines with IC50 values of 1.03, 1.15, and 2.59 μM, respectively, which was significantly more potent than the reference compound Golvatinib. nih.gov

Chloro-Pyridin-4-yloxybenzoic Acid Analogues have been evaluated for their antimicrobial properties. Studies have shown that some of these derivatives exhibit moderate antibacterial activity, particularly against Gram-positive bacterial strains. mdpi.com

Quinoline and Pyridine derivatives with similar structural motifs are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects. nih.govbenthamscience.comrsc.orgnih.gov The functionalization of the quinoline ring plays a crucial role in modulating these activities. researchgate.net For instance, certain quinoline-based compounds have shown significant antibacterial activity against pathogens like P. aeruginosa. rsc.org

Hydrazone and hydrazide derivatives are also recognized for their broad range of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and antituberculosis properties. researchgate.netnih.govresearchgate.net The biological activity of these compounds can be influenced by the nature of the aldehyde used in their synthesis. researchgate.net

Interactive Data Table of Selected Derivative Activities:

| Derivative Class | Sub-type | Biological Activity | Target/Cell Line | Key Findings |

| Pyridin-4-yloxybenzamide | with 5-methylpyridazin-3(2H)-one | Anticancer | A549, HeLa, MCF-7 | Compound 40 showed IC50 values of 1.03, 1.15, and 2.59 μM. nih.gov |

| Chloro-Pyridin-4-yloxybenzoic Acid | N-acyl-α-amino acid | Antibacterial | Gram-positive bacteria | Moderate activity observed. mdpi.com |

| Quinoline Derivatives | Carbothioamide-based | Antibacterial | P. aeruginosa | Significant zone of inhibition (20 mm). rsc.org |

| Hydrazone Derivatives | Varied aldehyde condensates | Anti-inflammatory | NF-κB, iNOS | Inhibition of NF-κB and iNOS observed. researchgate.net |

Mechanistic Insights from Derivative Studies

Studies on the various derivatives of this compound have provided valuable insights into their mechanisms of action and have helped to establish clear structure-activity relationships (SARs).

For the Pyridin-4-yloxybenzamide derivatives , SAR studies have indicated that the introduction of a 5-methylpyridazin-3(2H)-one moiety and the modification of the amide with a morpholine (B109124) group were beneficial for enhancing their inhibitory activity against cancer cells. nih.gov Molecular docking studies have further suggested that these compounds can bind to the c-Met kinase, and further research has explored their effects on apoptosis. nih.gov

In the case of pyridine derivatives in general, SAR analyses have shown that the presence and position of certain functional groups, such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2), can enhance their antiproliferative activity. nih.gov Conversely, the presence of halogen atoms or bulky groups tends to decrease this activity. nih.gov

For hydrazone derivatives , their biological activity is often attributed to the reactive azomethine pharmacophore (-CH=N-NH-). researchgate.net The diverse biological effects of these compounds, including anticancer activities, are linked to this key structural feature. researchgate.net

The investigation of these derivatives continues to be a promising avenue for the discovery of new therapeutic agents. The established SARs provide a rational basis for the design of future generations of compounds with improved efficacy and selectivity.

Environmental and Analytical Research Perspectives

Analytical Applications